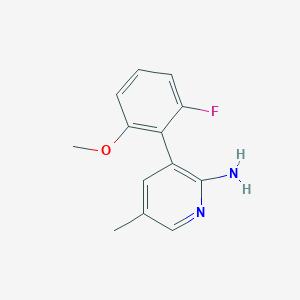![molecular formula C17H18N2O3 B3911914 3-methyl-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B3911914.png)
3-methyl-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide
Overview
Description
3-methyl-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide, also known as MPAC, is a chemical compound that has been synthesized for use in scientific research. This compound has been found to have potential applications in the field of medicinal chemistry due to its unique properties and mechanism of action.
Scientific Research Applications
3-methyl-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide has been found to have potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. 3-methyl-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide has also been found to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, 3-methyl-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Mechanism of Action
The mechanism of action of 3-methyl-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cancer cell growth and proliferation. 3-methyl-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, 3-methyl-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
3-methyl-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide has been found to have both biochemical and physiological effects. In vitro studies have shown that 3-methyl-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 3-methyl-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide has also been found to exhibit antimicrobial activity by disrupting bacterial cell membranes. In vivo studies have shown that 3-methyl-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide has potential neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 3-methyl-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide in lab experiments is its high purity and yield, which makes it suitable for large-scale production. 3-methyl-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide is also relatively stable and can be stored for long periods of time without degradation. However, one limitation of using 3-methyl-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for research on 3-methyl-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide. One area of interest is the development of 3-methyl-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide-based drug delivery systems for the treatment of cancer and other diseases. Another area of research is the identification of the specific enzymes and pathways targeted by 3-methyl-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide, which could lead to the development of more targeted therapies. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 3-methyl-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide and its potential toxicity.
properties
IUPAC Name |
[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-(3-methylphenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-5-3-7-14(9-12)17(18)19-22-16(20)11-21-15-8-4-6-13(2)10-15/h3-10H,11H2,1-2H3,(H2,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXWJRQDQGVCRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=NOC(=O)COC2=CC=CC(=C2)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=N/OC(=O)COC2=CC=CC(=C2)C)/N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-[Amino(3-methylphenyl)methylidene]amino 2-(3-methylphenoxy)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-chloro-3-nitrophenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B3911837.png)
![N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B3911841.png)
![6-acetyl-5-(2-methoxy-1-naphthyl)-7-methyl-2-(3,4,5-trimethoxybenzylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B3911845.png)
![N-{2-[(5-fluoro-2-methylphenyl)amino]-1-methyl-2-oxoethyl}-1-(methoxymethyl)cyclobutanecarboxamide](/img/structure/B3911865.png)
![1-[benzyl(methyl)amino]-3-[2-methoxy-5-({methyl[2-(1H-pyrazol-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B3911867.png)
![N'-{[2-(3-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B3911874.png)
![N'-{[(2-methylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B3911881.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B3911886.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B3911894.png)

![6-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}hexanoic acid](/img/structure/B3911918.png)
![ethyl 2-(3-hydroxybenzylidene)-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3911919.png)
![6-acetyl-2-(1,3-benzodioxol-5-ylmethylene)-5-(2,4-dimethoxyphenyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B3911927.png)
![1-ethyl-5-methyl-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-1H-pyrazole-4-carboxamide](/img/structure/B3911930.png)